N-(3-chloro-4-methylphenyl)-6-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N-(3-chloro-4-methylphenyl)-6-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, substituted with various functional groups, including chlorophenyl and piperazinyl groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-6-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate nitrile precursors under acidic or basic conditions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the substituted triazine with the desired amine or piperazine derivative under controlled conditions, such as refluxing in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-6-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: NaH, K2CO3, DMF, reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-6-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-6-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide
- N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
- 1-(N-(3-chloro-4-methylphenyl)carbamoyl)piperidine
Uniqueness
N-(3-chloro-4-methylphenyl)-6-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups and the presence of the triazine ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C21H23Cl2N7 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H23Cl2N7/c1-14-5-6-16(12-18(14)23)25-21-27-19(26-20(24)28-21)13-29-7-9-30(10-8-29)17-4-2-3-15(22)11-17/h2-6,11-12H,7-10,13H2,1H3,(H3,24,25,26,27,28) |
InChI Key |
LMXMCCTVOKLSOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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